molecular formula C13H18BrN3O2 B1445843 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine CAS No. 1707581-17-6

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B1445843
CAS No.: 1707581-17-6
M. Wt: 328.2 g/mol
InChI Key: KVLYNIZGUJFUED-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine is an organic compound with a complex structure that includes a bromine atom, a nitro group, and a piperidine ring

Preparation Methods

The synthesis of 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps. One common method starts with 1,3-dibromo-2-nitrobenzene as a raw material. The synthesis involves several reactions, including substitution, decarboxylation, and oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: Researchers use this compound to study its effects on biological systems, including its potential as a biochemical probe.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-Bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-bromo-2-nitrophenyl)-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O2/c1-15(2)10-6-8-16(9-7-10)12-5-3-4-11(14)13(12)17(18)19/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLYNIZGUJFUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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